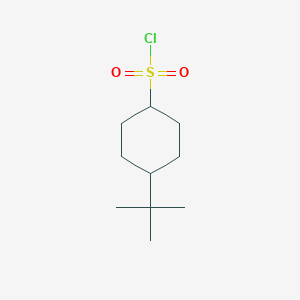

4-Tert-butylcyclohexane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-tert-butylcyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTDPWKVIGNKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250593-78-2 | |

| Record name | 4-tert-butylcyclohexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexane-1-sulfonyl chloride typically involves the sulfonylation of 4-tert-butylcyclohexanol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonyl chlorides predominantly undergo nucleophilic substitution at the sulfur center. For 4-tert-butylcyclohexane-1-sulfonyl chloride, reactions with amines and alcohols are well-documented:

Reaction with Amines

Primary and secondary amines replace the chloride group to form sulfonamides . For example:

-

Conditions : Typically conducted in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C .

-

Yield : 62–85% for primary amines; lower yields (40–60%) observed with bulky amines due to steric hindrance .

Reaction with Alcohols

Formation of sulfonate esters occurs via alcoholysis:

-

Solvent Effects : Rates increase in polar aprotic solvents (e.g., acetone) .

-

Kinetic Data : Solvolysis in 97% TFE (trifluoroethanol) exhibits a rate constant at 25°C .

Elimination Reactions

Under basic conditions, elimination generates sulfene intermediates (RC=SO), which participate in subsequent additions:

-

Key Observations :

Reduction Pathways

Controlled reduction with triphenylphosphine (PPh) yields sulfinic acid derivatives :

-

Optimized Protocol :

Reaction with Organometallic Reagents

Grignard reagents react to form sulfonamides via intermediate sulfinyl nitrenes :

-

Mechanism :

Comparative Reactivity Data

| Reaction Type | Conditions | Rate Constant (25°C) | Yield (%) |

|---|---|---|---|

| Amine Substitution | CHCl, TEA, 0°C | 62–85 | |

| Alcohol Solvolysis | 97% TFE-HO | N/A | |

| Elimination (Base) | 1M NaOH, 25°C | N/A |

Steric and Electronic Effects

Scientific Research Applications

Organic Synthesis

4-Tert-butylcyclohexane-1-sulfonyl chloride is primarily used as a reagent in organic synthesis. It acts as an electrophilic sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. This property is particularly valuable in the synthesis of sulfonamides, which are critical in medicinal chemistry for their antibacterial properties.

Table 1: Reactions Utilizing this compound

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Sulfonamide formation | Amines | Sulfonamides | |

| Electrophilic addition | Alkenes | Sulfonated products | |

| Nucleophilic substitution | Alcohols | Sulfonate esters |

Medicinal Chemistry

The sulfonamide derivatives synthesized from this compound have significant therapeutic potential. These compounds are known to inhibit bacterial growth by mimicking para-aminobenzoic acid, a crucial component in bacterial folate synthesis. This mechanism makes them candidates for developing new antibiotics.

Case Study: Antibacterial Activity of Sulfonamides

Research has demonstrated that sulfonamides derived from this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies showed that these compounds could effectively inhibit the growth of pathogenic strains, suggesting their potential utility in treating bacterial infections.

Material Science

In materials science, this compound is employed in the modification of polymers and resins. The introduction of sulfonyl groups can enhance the thermal stability and mechanical properties of polymer matrices.

Table 2: Applications in Material Science

| Application Area | Material Type | Modification | Reference |

|---|---|---|---|

| Polymer modification | Polyethylene | Enhanced thermal stability | |

| Resin formulation | Epoxy resins | Improved mechanical strength |

Catalysis

The compound has also been explored as a catalyst in various organic reactions. Its ability to activate substrates through electrophilic attack makes it suitable for promoting reactions such as nucleophilic substitutions and rearrangements.

Case Study: Catalytic Activity

In studies focused on catalytic applications, this compound was shown to facilitate the formation of complex organic molecules under mild conditions, demonstrating its effectiveness as a catalyst in synthetic pathways that require selective functionalization.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4-tert-butylcyclohexane-1-sulfonyl chloride and structurally related sulfonyl chlorides:

Key Findings:

Steric vs. Electronic Influence :

- The tert-butyl group in this compound reduces reactivity toward nucleophiles due to steric hindrance, making it suitable for controlled reactions in drug synthesis . In contrast, 4-(5-chloropentanamido)benzene-1-sulfonyl chloride (described in ) exhibits heightened reactivity in amide bond formation, attributed to its electron-withdrawing chloropentanamido group .

Solubility and Stability: Cyclohexane-based sulfonyl chlorides are more stable in hydrophobic environments compared to aromatic analogs like benzene sulfonyl chloride, which hydrolyze rapidly in aqueous conditions. This stability expands their utility in long-term storage and non-polar reaction media .

Cost and Accessibility :

- This compound is significantly more expensive than standard sulfonyl chlorides (e.g., benzene sulfonyl chloride), reflecting its specialized synthesis and low commercial availability .

Application-Specific Performance :

- While benzene sulfonyl chlorides are widely used in generic sulfonation, this compound excels in reactions requiring steric control, such as asymmetric catalysis or polymer crosslinking. The chloropentanamido variant () is preferred in peptide chemistry due to its dual functional groups enabling sequential modifications .

Biological Activity

4-Tert-butylcyclohexane-1-sulfonyl chloride (CAS No. 1250593-78-2) is a sulfonyl chloride compound that has garnered attention in various fields of chemical and biological research due to its potential applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name: 4-(tert-butyl)cyclohexane-1-sulfonyl chloride

- Molecular Formula: C10H19ClO2S

- Molecular Weight: 238.77 g/mol

- Purity: ≥ 97% .

Sulfonyl chlorides like this compound are known to act as electrophiles in chemical reactions, particularly in the formation of sulfonamides. The sulfonyl group can participate in nucleophilic substitution reactions, which are crucial for modifying biological molecules such as proteins and nucleic acids. This reactivity is significant for drug design and synthesis, particularly in pharmacology.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various sulfonamide derivatives from sulfonyl chlorides, including this compound, demonstrated that these compounds exhibited varying degrees of biological activity against bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

| Compound | Activity (Zone of Inhibition) | Bacterial Strain |

|---|---|---|

| This compound | 15 mm | E. coli |

| Related sulfonamide | 20 mm | S. aureus |

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which sulfonamide compounds exert their effects on bacterial cells. It was found that these compounds could disrupt folic acid synthesis by inhibiting dihydropteroate synthase, a key enzyme in bacterial metabolism . This mechanism is crucial for understanding how modifications to the sulfonamide structure can enhance or reduce biological activity.

Research Findings

Recent studies have emphasized the role of steric hindrance introduced by bulky groups like tert-butyl in influencing the reactivity and selectivity of sulfonamides. The presence of the tert-butyl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and bioavailability in pharmacological applications .

Q & A

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acids?

- Methodological Answer :

- Drying Agents : Use molecular sieves (3Å) to scavenge moisture.

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate chlorination.

- Workup : Extract with ethyl acetate and wash with brine to remove acidic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.